REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[NH:10][C:9](=O)[C:8]([C:13]([F:16])([F:15])[F:14])=[N:7]2.O=P(Cl)(Cl)[Cl:19]>>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([Cl:19])[C:8]([C:13]([F:16])([F:15])[F:14])=[N:7]2
|
Name
|
|
Quantity
|
432 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=C2N=C(C(NC12)=O)C(F)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The resulting biphasic mixture was stirred rapidly for 5 min (some gas evolution), and the organic layer
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 10 h
|
Duration
|
10 h
|
Type
|
WAIT
|
Details
|
at 140° C. for 10 h
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
Excess POCl3 was removed in vacuo
|
Type
|
ADDITION
|
Details
|
was added cautiously (over 5 min) with rapid stirring
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
EXTRACTION
|
Details
|
The aq. layer was extracted with DCM (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2.5 d |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2N=C(C(=NC2=CC=C1)C(F)(F)F)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |